molecular formula C19H28BNO6 B12078790 Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan--2-yl)benzoate

Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan--2-yl)benzoate

Cat. No.: B12078790
M. Wt: 377.2 g/mol
InChI Key: MVPLYQSTJBHGRT-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring:

  • A benzoate ester backbone.
  • A tert-butoxycarbonyl (Boc)-protected amino group at the 5-position.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 2-position.

Its primary applications include serving as an intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery, particularly in the synthesis of RAS inhibitors (e.g., Elironrasib/RMC-6291) . The Boc group enhances stability during synthetic steps, while the boronate enables C–C bond formation under catalytic conditions .

Properties

Molecular Formula

C19H28BNO6

Molecular Weight

377.2 g/mol

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C19H28BNO6/c1-17(2,3)25-16(23)21-12-9-10-14(13(11-12)15(22)24-8)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3,(H,21,23)

InChI Key

MVPLYQSTJBHGRT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with methyl 5-amino-2-bromobenzoate, which undergoes sequential functionalization. The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst . This yields methyl 5-((tert-butoxycarbonyl)amino)-2-bromobenzoate, a key intermediate.

Key Reaction Parameters for Boc Protection

ParameterValue/Description
SolventTetrahydrofuran (THF)
CatalystDMAP (5 mol%)
Temperature0°C to 25°C (gradual warming)
Reaction Time12–16 hours
Yield85–92%

Palladium-Catalyzed Borylation

The brominated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. A method adapted from ACS publications employs Pd(dppf)Cl₂ (1.5 mol%) with potassium acetate (KOAc) in dimethylformamide (DMF) at 80°C.

Optimized Borylation Conditions

ParameterValue/Description
CatalystPd(dppf)Cl₂ (1.5 mol%)
LigandNot required (pre-ligated catalyst)
BaseKOAc (3.0 equiv)
SolventDMF
Temperature80°C
Reaction Time6–8 hours
Yield78–84%

Mechanistic Insights
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with B₂pin₂. Reductive elimination yields the boronic ester . Steric hindrance from the Boc group necessitates higher temperatures compared to unsubstituted aryl bromides.

Flow Microreactor Optimization

Recent advancements utilize continuous flow microreactors to enhance efficiency. A two-step protocol integrates Boc protection and borylation in a single system:

  • Protection Step : THF and Boc₂O are mixed at 0°C in a micromixer.

  • Borylation Step : The intermediate is reacted with B₂pin₂ in DMF at 80°C within a residence time of 30 minutes.

Comparative Performance: Batch vs. Flow

MetricBatch ReactorFlow Microreactor
Total Time20 hours2.5 hours
Overall Yield70%88%
Purity95%99%
ScalabilityLimited to 100 g>1 kg/day

Flow systems minimize side reactions (e.g., deborylation) by ensuring rapid heat transfer and consistent stoichiometry.

Purification and Characterization

Crude product purification involves silica gel chromatography (hexane:ethyl acetate = 4:1) followed by recrystallization from methanol.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.34 (s, 12H, pinacol CH₃), 1.53 (s, 9H, Boc CH₃), 3.92 (s, 3H, COOCH₃), 7.85 (d, J = 8.4 Hz, 1H, ArH), 8.21 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 8.45 (d, J = 2.0 Hz, 1H, ArH) .

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (characteristic of sp² boron).

  • HPLC Purity : >99% (C18 column, acetonitrile:water = 70:30).

Industrial-Scale Adaptations

For kilogram-scale production, a telescoped process combines Boc protection and borylation without isolating intermediates. Key modifications include:

  • Solvent Recycling : DMF is recovered via distillation (90% efficiency).

  • Catalyst Recovery : Pd is adsorbed onto activated carbon and reused (3 cycles with <5% yield drop).

  • Crystallization Control : Antisolvent (water) addition triggers precipitation, achieving 97% recovery.

Cost Analysis

ComponentCost per kg (USD)
Methyl 5-amino-2-bromobenzoate1,200
B₂pin₂800
Pd Catalyst150 (recycled)
Total2,150

Challenges and Solutions

Challenge 1: Boron Trimer Formation
Under basic conditions, boronic esters may oligomerize. This is mitigated by:

  • Adding molecular sieves (4Å) to absorb water .

  • Maintaining substoichiometric base (2.8 equiv KOAc).

Challenge 2: Steric Hindrance
The Boc group slows transmetallation. Solutions include:

  • Increasing reaction temperature to 90°C.

  • Using bulkier ligands (e.g., XPhos) to stabilize Pd intermediates .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester moiety can undergo oxidation to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its applications include:

  • Drug Development : The compound is utilized as a building block for synthesizing various bioactive molecules. Its structural features allow for modifications that enhance pharmacological properties.
    ApplicationDescription
    Anticancer AgentsUsed in synthesizing compounds that target cancer cell pathways.
    AntibioticsServes as a precursor for developing novel antimicrobial agents.

Organic Synthesis

In organic synthesis, this compound is valued for its reactivity and ability to participate in various chemical reactions:

  • Cross-Coupling Reactions : The boron moiety facilitates cross-coupling reactions with organometallic reagents, making it essential in constructing complex organic molecules.
    Reaction TypeRole of Compound
    Suzuki CouplingActs as a boronic ester to form biaryl compounds.
    Sonogashira ReactionParticipates in coupling reactions to form alkynes.

Materials Science

The compound's unique properties lend themselves to applications in materials science:

  • Polymer Chemistry : Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be used to synthesize polymers with tailored functionalities.

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated the effectiveness of using methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as an intermediate in synthesizing novel anticancer agents. The resulting compounds exhibited significant cytotoxic activity against various cancer cell lines.

Case Study 2: Development of Antibiotic Derivatives

Research highlighted the compound's role in creating derivatives with enhanced antibacterial properties. Modifications allowed for improved efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism of action of this compound largely depends on its functional groups:

    Boronic Ester Moiety: Acts as a Lewis acid, facilitating various organic transformations.

    Boc-Protected Amine: Provides protection to the amine group, allowing selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) Amino Group Modifications
  • Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-((Triisopropylsilyl)Oxy)Phenyl)Propanoate (S2-5) Key Difference: Incorporates a triisopropylsilyl (TIPS)-protected hydroxyl group at the 5-position and a chiral amino acid side chain. Synthetic Yield: 68% (prep-TLC purification) . Application: Intermediate in RAS inhibitor synthesis .
  • Methyl (S)-3-(3-(Benzyloxy)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)-2-((tert-Butoxycarbonyl)Amino)Propanoate (S10-4) Key Difference: Features a benzyloxy group instead of TIPS. Synthetic Yield: Crude product obtained as a light-yellow oil (65 g scale) .
b) Halogen and Fluorinated Substituents
  • Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)Benzoate Key Difference: Replaces the Boc-amino group with a trifluoromethyl (-CF₃) group. Properties: Higher lipophilicity and metabolic stability, making it suitable for agrochemical and pharmaceutical applications .
  • Methyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-4-(Trifluoromethyl)Benzoate

    • Key Difference : Trifluoromethyl group at the 4-position.
    • Molecular Weight : 330.11 g/mol .
c) Amino Group Positional Isomers
  • Methyl 4-Amino-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate Key Difference: Amino group at the 4-position (unprotected). Properties: pKa = 2.45 (predicted), lower steric hindrance for coupling reactions .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Purification Method Yield/Scale
Target Compound C₂₀H₂₉BNO₆ 376.26 Boc-amino, boronate Not reported Not reported
S2-5 C₂₈H₄₇BNO₆Si 532.58 Boc-amino, TIPS-oxy, boronate Prep-TLC 68%
S10-4 C₂₈H₃₆BNO₆ 493.41 Boc-amino, benzyloxy, boronate DCM extraction 65 g (crude)
Methyl 4-Amino-2-boronate Benzoate C₁₄H₂₀BNO₄ 277.12 Free amino, boronate Not reported Not reported
Methyl 2-Boronate-4-CF₃ Benzoate C₁₅H₁₈BF₃O₄ 330.11 CF₃, boronate Not reported Not reported

Limitations and Challenges

  • Steric Hindrance : Bulky groups (e.g., TIPS in S2-5) may reduce coupling efficiency .
  • Purification Complexity : High molecular weight analogs (e.g., S2-5, MW 532.58) require advanced purification techniques (prep-TLC, column chromatography) .
  • Stability: Unprotected amino groups (e.g., ) may necessitate inert conditions to prevent oxidation.

Biological Activity

Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1070979-39-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C19H28BNO6
  • Molecular Weight : 377.25 g/mol
  • IUPAC Name : methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

The presence of the tert-butoxycarbonyl (Boc) group and the boron-containing moiety significantly influences its reactivity and biological interactions.

Anticancer Properties

Research indicates that derivatives of boron-containing compounds exhibit anticancer properties. The incorporation of a boron atom can enhance the selectivity and efficacy of compounds against cancer cells. For instance, studies have shown that boron-containing amino acids can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Enzyme Inhibition

Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been evaluated for its potential as an enzyme inhibitor. Boron-containing compounds are known to interact with serine proteases and other enzymes involved in metabolic pathways. The specific interactions can lead to altered enzymatic activity that may be beneficial in treating diseases characterized by dysregulated enzyme activity .

Antimicrobial Activity

There is emerging evidence suggesting that compounds with similar structural features exhibit antimicrobial properties. The presence of the dioxaborolane moiety may contribute to the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic pathways in bacteria and fungi .

Research Findings

Several studies have been conducted to explore the biological activity of related compounds:

StudyFindings
Study 1 : Synthesis and Biological Evaluation (2023)Investigated various boron-containing amino acid derivatives; found that modifications at the boron site significantly affected anticancer activity.
Study 2 : Enzyme Interaction Studies (2022)Demonstrated that similar compounds inhibited serine proteases effectively; suggested potential therapeutic applications in cancer treatment.
Study 3 : Antimicrobial Screening (2021)Reported antimicrobial activity against Gram-positive and Gram-negative bacteria; attributed to structural features including the dioxaborolane group.

Case Studies

  • Case Study on Anticancer Activity : A derivative of methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate was tested against human breast cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers after treatment with the compound .
  • Case Study on Enzyme Inhibition : In vitro studies showed that the compound inhibited a specific serine protease involved in tumor progression. Kinetic studies revealed a competitive inhibition mechanism with a Ki value indicating significant potency .

Q & A

Q. What are the critical steps for synthesizing Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how can purity be ensured?

Synthesis typically involves sequential functionalization:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃/DMF) .

Boronic Ester Installation : Use Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) on a halogenated benzoate precursor .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water) is critical for removing unreacted boronate reagents and catalyst residues .

Q. How should researchers characterize this compound to confirm structural integrity?

Key analytical methods include:

  • NMR Spectroscopy :
    • ¹H NMR: Verify Boc-protected amine (δ ~1.4 ppm for tert-butyl), aromatic protons (δ 7-8 ppm), and methyl ester (δ ~3.9 ppm).
    • ¹³C NMR: Confirm carbonyl groups (Boc: ~155 ppm; ester: ~165 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns matching the boronate and Boc groups .
  • FT-IR : Identify B-O (∼1350 cm⁻¹) and ester C=O (∼1720 cm⁻¹) stretches .

Q. What are the stability considerations for storage and handling?

  • Moure Sensitivity : The boronic ester is prone to hydrolysis. Store under inert gas (N₂/Ar) at 2–8°C in sealed, desiccated containers .
  • Light Sensitivity : Protect from UV exposure to prevent ester or Boc group degradation .
  • Compatibility : Avoid strong acids/bases to retain Boc protection and boronate integrity .

Advanced Research Questions

Q. How does the electronic environment of the aromatic ring influence Suzuki-Miyaura coupling efficiency?

The electron-withdrawing ester and Boc groups at the 2- and 5-positions, respectively, reduce electron density on the boronate-bearing aromatic ring. This can slow transmetallation in Suzuki couplings. Optimization strategies:

  • Catalyst Screening : Use Pd(PPh₃)₄ or XPhos-Pd-G3 for electron-deficient substrates .
  • Base Selection : K₂CO₃ or Cs₂CO₃ in THF/water mixtures enhances reactivity .
  • Kinetic Monitoring : Track coupling progress via HPLC or TLC to identify side products (e.g., protodeboronation) .

Q. What methodologies are suitable for studying the Boc group’s stability under varying reaction conditions?

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (Boc decomposition typically occurs >150°C) .
  • Acid Sensitivity : Expose to TFA/DCM (1:1) and monitor deprotection via ¹H NMR (disappearance of tert-butyl signals) .
  • Competing Reactions : In basic conditions (e.g., Suzuki couplings), use in situ IR to detect CO₂ release from Boc cleavage .

Q. How can researchers resolve contradictions in reported reactivity of the boronic ester in cross-coupling reactions?

Discrepancies may arise from:

  • Steric Effects : The 2-position boronate on the benzoate ring creates steric hindrance. Compare yields with meta-substituted analogs (e.g., ’s methyl 4-substituted benzoate) to isolate steric vs. electronic factors .
  • Solvent Polarity : Test couplings in polar aprotic (DMF) vs. non-polar (toluene) solvents. Higher polarity may stabilize intermediates .
  • Additive Screening : Include ligands (e.g., SPhos) or phase-transfer agents (e.g., TBAB) to improve catalyst turnover .

Key Research Insights

  • Synthetic Flexibility : The Boc and boronate groups enable orthogonal reactivity for sequential modifications (e.g., peptide coupling after Suzuki reactions) .
  • Biological Relevance : Analogous compounds show potential in prodrug design, leveraging boronate ester hydrolysis in physiological conditions .
  • Analytical Challenges : Overlap in NMR signals (e.g., aromatic protons) necessitates complementary techniques like COSY or HSQC for unambiguous assignment .

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